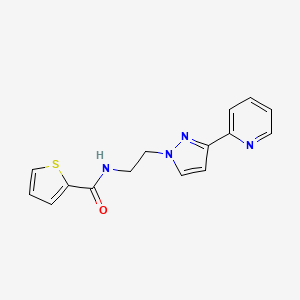

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group, linked via an ethyl chain to a thiophene-2-carboxamide moiety. This structure combines pharmacologically relevant motifs: pyrazole rings are known for their role in kinase inhibition and metabolic stability, while thiophene carboxamides contribute to electronic diversity and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDBSPNZRCYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level. The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways.

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a novel compound that has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide generally involves the reaction of thiophene derivatives with pyridine and pyrazole moieties. The typical synthetic route may include:

- Reagents : Utilizing α-bromoketones and 2-aminopyridine.

- Conditions : Reactions are often conducted in solvents like toluene, employing iodine and tert-butyl hydroperoxide (TBHP) as oxidizing agents to facilitate C–C bond formation.

This compound features a unique structure combining both pyridine and pyrazole rings, which enhances its interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibits significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown:

- Bacterial Inhibition : Effective against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated inhibition against strains such as Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MICs) for these pathogens indicate potent activity, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The compound also displays notable antioxidant properties. In assays such as DPPH radical scavenging, it has been shown to effectively neutralize free radicals, thereby mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been evaluated for its anti-inflammatory activity, showing promising results in inhibiting cyclooxygenase (COX) enzymes. The following findings were noted:

- COX Inhibition : Compounds similar to this one have demonstrated selective inhibition of COX-2, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs like diclofenac .

The biological activities of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The dual-ring structure allows for effective binding to enzyme active sites, modulating their activity.

- Receptor Interaction : It may also engage with receptors involved in inflammatory pathways or microbial resistance mechanisms.

Comparative Analysis

To better understand the uniqueness of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, a comparison with similar compounds is presented in the table below.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| N-(pyridin-2-yl)amides | Antimicrobial | Similar ring structure but lacks thiophene |

| Imidazo[1,2-a]pyridines | Anti-inflammatory | Different heterocyclic structure |

| Pyrazolyl-thiazole derivatives | Antioxidant, antimicrobial | Shares some structural characteristics |

This table highlights the distinct properties of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide compared to other compounds within the same class.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced inflammation markers and improved recovery from bacterial infections.

- Clinical Relevance : The potential use as a therapeutic agent in treating infections resistant to conventional antibiotics is being investigated, with preliminary results showing promise in enhancing treatment efficacy .

Comparison with Similar Compounds

Pyrazole Substituents

- The target compound’s pyridin-2-yl group on the pyrazole (vs. methylpyrazole in ) may enhance π-π stacking with aromatic residues in enzyme active sites.

Linker and Core Modifications

- The ethyl linker in the target compound contrasts with the pyridylmethyl group in , which introduces rigidity. Rigid linkers may restrict binding conformations, while flexible ethyl spacers (as in the target) allow adaptive docking .

- Replacement of thiophene with benzo[b]thiophene in extends conjugation, likely enhancing UV absorbance and altering electronic properties for optoelectronic or sensor applications.

Heterocyclic Variations

- Substitution of pyrazole with pyridazinone in introduces a ketone group, enabling hydrogen bonding but reducing metabolic stability due to oxidative susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.